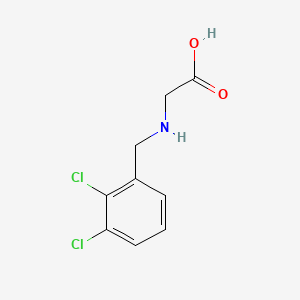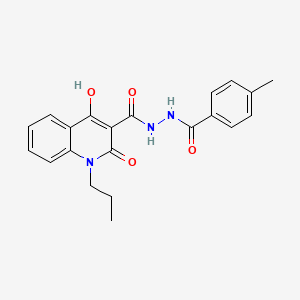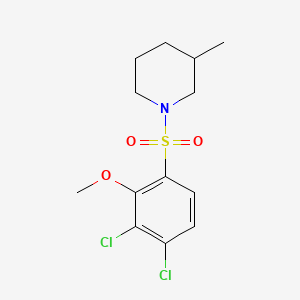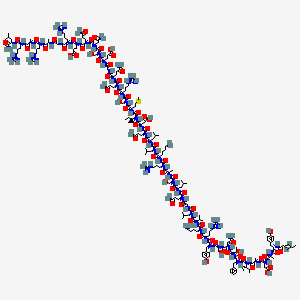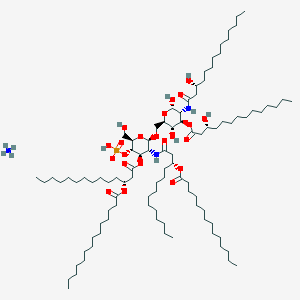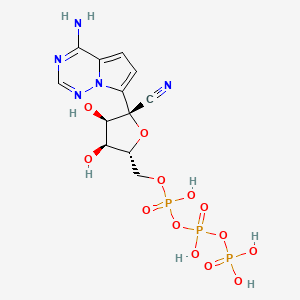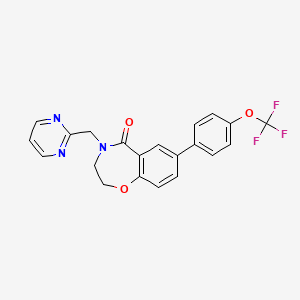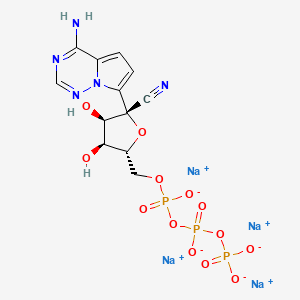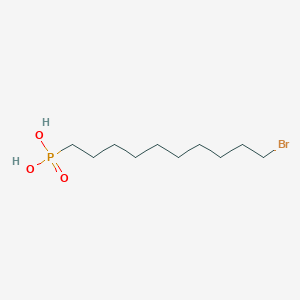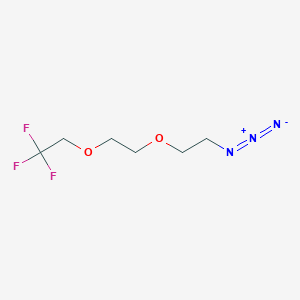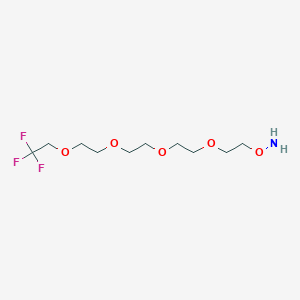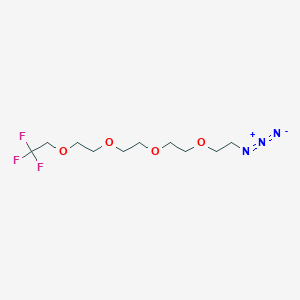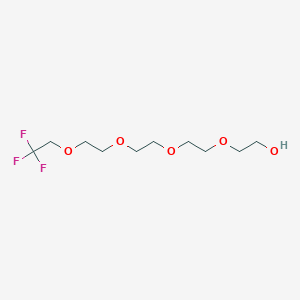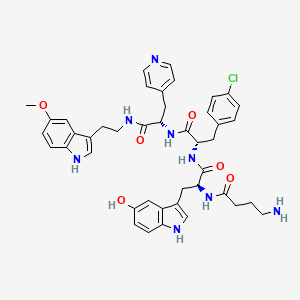
4-Me-PDTic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Me-PDTic is a potent and selective kappa opioid receptor antagonist.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- A study by Zulfiqar et al. (2021) discussed the synthesis and crystal structure of a similar compound, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), indicating a protocol for its preparation and confirming its structure through various spectroscopy and crystallography techniques.
Catalytic Applications :
- In environmental catalysis, Tian et al. (2018) synthesized catalysts for the reduction of 4-nitrophenol and hydrodechlorination of 4-chlorophenol, demonstrating the potential of palladium nanoparticles in catalytic applications.
Photodynamic Therapy (PDT) :
- The use of metal-organic framework nanoparticles in PDT, particularly for cancer treatment, was covered by Lismont et al. (2017). They highlighted the potential synergistic effect of combining these nanoparticles with PDT.
Neuroscience and Neural Prosthetics :
- Research by Guo et al. (2013) on a stretchable microelectrode array made from polydimethylsiloxane (PDMS) has implications for neuroscience research and neural prosthetics.
Drug Delivery and Nanoparticle Research :
- The creation of chemically dynamic synthetic vehicles for the delivery of nucleic acids was discussed by Wolff and Rozema (2008). They emphasized the use of masked endosomolytic agents in drug delivery systems.
Environmental Science and Pollution Research :
- A study by Amiri et al. (2020) focused on the adsorption of agricultural pollutants using activated carbon derived from canola stalks. This research is relevant to environmental remediation and sustainability.
Photodynamic Therapy and Imaging in Cancer :
- Wang et al. (2014) developed a targeted nanoparticle platform combining a photodynamic therapy drug with a cancer targeting ligand for head and neck cancer treatment.
Propiedades
Número CAS |
2209073-31-2 |
|---|---|
Nombre del producto |
4-Me-PDTic |
Fórmula molecular |
C21H33N3O2 |
Peso molecular |
359.51 |
Nombre IUPAC |
(R)-7-Hydroxy-N-((S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1 |
Clave InChI |
QHBNPMPKVNZQAM-WOJBJXKFSA-N |
SMILES |
O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@@H](C(C)C)CN3CCC(C)CC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4Me-PDTic; 4 Me-PDTic; 4-Me-PDTic |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



